3-Aminopiperidine-4-carboxylic acid

Description

Contextualization as a Non-Proteinogenic Amino Acid Building Block

3-Aminopiperidine-4-carboxylic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids directly encoded by the genetic code in living organisms. nih.gov These non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (uAAs), represent a vast chemical space beyond the confines of natural protein synthesis. nih.gov They are organic molecules that, like their canonical counterparts, possess both an amine and a carboxylic acid group. nih.gov The significance of ncAAs lies in their ability to introduce novel structural and functional properties when incorporated into peptides and other molecules. nih.gov

Significance in Contemporary Organic Synthesis and Chemical Biology Research

In recent years, this compound and its derivatives have garnered considerable attention in organic synthesis and chemical biology. Their value stems from their utility as versatile building blocks for constructing complex molecules with tailored properties. The piperidine (B6355638) ring is a common motif in numerous natural products and pharmaceutically active compounds. niscpr.res.in

The incorporation of the this compound scaffold can enhance the stability of peptides and peptidomimetics, making them more resistant to enzymatic degradation. This is a crucial advantage in drug development, as natural peptides often suffer from poor metabolic stability. nih.govnih.gov Furthermore, the presence of the piperidine ring can improve the aqueous solubility of peptides, a desirable characteristic for drug candidates. rsc.orgrsc.org

Researchers are actively exploring the use of this and other cyclic amino acids to create "foldamers," which are unnatural oligomers that mimic the well-defined secondary structures of proteins, such as helices. researchgate.net For instance, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), a closely related isomer, has been shown to promote the formation of mixed-helical structures in peptides. rsc.orgrsc.orgnih.gov These novel structures can lead to new biological activities and applications. The ability to synthesize and incorporate such constrained amino acids opens up new avenues for designing molecules with specific functions for use in medicinal chemistry and materials science. niscpr.res.in

Table 1: Key Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C6H12N2O2 | nih.gov |

| IUPAC Name | 4-aminopiperidine-4-carboxylic acid | nih.gov |

| CAS Number | 40951-39-1 | nih.govachemblock.com |

| Molecular Weight | 144.17 g/mol | achemblock.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 289-294 °C | sigmaaldrich.com |

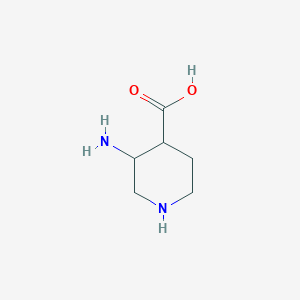

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-aminopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3,7H2,(H,9,10) |

InChI Key |

ZTQJXSLKWQLXRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Aminopiperidine 4 Carboxylic Acid

Stereoselective and Asymmetric Synthesis Approaches

Achieving the desired stereochemistry in the 3-aminopiperidine-4-carboxylic acid backbone is crucial for its biological activity. Several strategies have been developed to control the stereoisomeric outcome of the synthesis.

Utilization of Chiral Pool Precursors

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules, a concept known as chiral pool synthesis. tcichemicals.com L-glutamic acid, a naturally occurring amino acid, has been successfully employed as a chiral precursor for the synthesis of 3-aminopiperidine derivatives. niscpr.res.inresearchgate.net

Table 1: Exemplary Synthetic Route from L-Glutamic Acid

| Step | Reaction | Reagents/Conditions | Product |

| 1 | Esterification & Boc Protection | SOCl₂/MeOH; (Boc)₂O, Et₃N, DMAP | N-Boc protected glutamic acid diester |

| 2 | Reduction | NaBH₄ | Diol |

| 3 | Tosylation | p-toluenesulfonyl chloride, Et₃N, DMAP | Ditosylate |

| 4 | Cyclization | Amine | 3-(N-Boc amino) piperidine (B6355638) derivative |

This table provides a generalized overview of a synthetic sequence. Specific reagents and conditions may vary based on the desired final product.

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic or diastereomeric mixture, chiral resolution techniques are employed to separate the desired enantiomer. tcichemicals.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by physical methods like crystallization.

For piperidine derivatives, chiral resolution has been a key strategy. One approach involves the esterification of a racemic carboxylic acid intermediate with a chiral auxiliary, such as L-(-)-menthol. beilstein-journals.org This creates a mixture of diastereomers that can be separated using chromatography. beilstein-journals.org Another method involves the kinetic resolution of a partially resolved half-acid using enzymatic hydrolysis, which can afford a piperidine-3,5-dicarboxylic acid monoester in high enantiomeric excess (>98% ee). elsevierpure.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful tool for separating enantiomers. nih.gov For non-chromophoric compounds like piperidin-3-amine, pre-column derivatization with an agent like para-toluenesulfonyl chloride can be used to introduce a chromophore, facilitating detection and separation by chiral HPLC. nih.gov

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including piperidine derivatives. researchgate.netnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, often with high efficiency and enantioselectivity.

While direct asymmetric catalytic methods for this compound are still developing, related strategies highlight the potential of this approach. For instance, asymmetric hydrogenation and intramolecular aminohydroxylation have been used to construct chiral piperidine rings. The use of peptide-based catalysts in reactions like epoxidation demonstrates the potential for creating complex chiral structures with high enantiomeric ratios. nih.gov The development of small molecule iron catalysts for C-H amination also presents a promising avenue for the direct and stereoselective synthesis of related amino acid derivatives. researchgate.net

Multistep Linear and Convergent Synthetic Routes

The construction of the this compound molecule often involves multistep synthetic sequences that can be designed in either a linear or convergent fashion.

Cyclization Reactions for Piperidine Ring Construction

The formation of the six-membered piperidine ring is a critical step in the synthesis. Several cyclization strategies have been effectively employed.

Table 2: Common Cyclization Strategies

| Cyclization Method | Key Intermediate | Typical Reagents |

| Intramolecular Reductive Amination | Amino-aldehyde or Amino-ketone | Reducing agent (e.g., NaBH₃CN) |

| Intramolecular Cyclization of Ditosylate | Ditosylate | Amine |

Functional Group Interconversions Leading to the Amino and Carboxylic Acid Moiety

Throughout the synthesis, various functional group interconversions are necessary to introduce and modify the amino and carboxylic acid groups. fiveable.mesolubilityofthings.com These transformations are fundamental to achieving the final target structure.

The introduction of the amino group can be achieved through several methods. One common strategy is the Curtius rearrangement, which converts a carboxylic acid to an amine with the loss of one carbon atom. elsevierpure.com This has been successfully applied in the synthesis of a 3(S)-aminopiperidine-5(R)-carboxylic acid analogue. elsevierpure.com The reduction of a nitro group or an azide (B81097) can also be used to form an amino group. fiveable.mevanderbilt.edu

The carboxylic acid moiety can be introduced or modified through various reactions. The oxidation of a primary alcohol or an aldehyde is a standard method for forming a carboxylic acid. solubilityofthings.comimperial.ac.uk Alternatively, the hydrolysis of an ester or a nitrile can also yield a carboxylic acid. solubilityofthings.com In some synthetic routes, the carboxylic acid group is present in the starting material, such as L-glutamic acid, and is carried through the reaction sequence with appropriate protection and deprotection steps. niscpr.res.inresearchgate.net

Strategic Application of Protecting Group Chemistry (e.g., Boc, Cbz, Fmoc)

In the synthesis of complex molecules like this compound, which contains both a secondary amine within the piperidine ring and a primary amino group, the strategic use of protecting groups is indispensable. Protecting groups temporarily block reactive sites, allowing chemical transformations to be performed selectively on other parts of the molecule. The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its selective removal (deprotection) without affecting other functional groups. The most commonly employed protecting groups in this context are tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc (tert-butoxycarbonyl): The Boc group is a widely used acid-labile protecting group for amines. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). niscpr.res.in In the synthesis of piperidine derivatives, the Boc group can be used to protect the piperidine ring nitrogen or an exocyclic amino group. niscpr.res.inchemicalbook.com For example, in syntheses starting from piperidine precursors, the ring nitrogen is often protected as N-Boc to prevent its interference in subsequent reactions. nih.gov A multi-step synthesis of 3-(N-Boc amino) piperidine derivatives starting from L-glutamic acid involves the use of (Boc)₂O with triethylamine (B128534) and a catalytic amount of DMAP. niscpr.res.in The Boc group's stability in basic and nucleophilic conditions, coupled with its straightforward removal using acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, makes it a versatile tool. nih.gov

Cbz (carbobenzyloxy): The Cbz group, introduced using benzyl (B1604629) chloroformate, is another crucial protecting group for amines, particularly the piperidine ring nitrogen. nih.govcymitquimica.com It is notably stable under a range of conditions but can be selectively removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). chemicalbook.comgoogle.com This method of deprotection is mild and highly efficient. For instance, N-Cbz-3-piperidinecarboxylic acid serves as a key starting material in a patented synthesis route where the Cbz group is removed in the final step via hydrogenation to yield the desired product. google.com Furthermore, enzymatic cascades have been developed that utilize N-Cbz-protected substrates like L-ornithinol to produce L-3-N-Cbz-aminopiperidine, demonstrating the compatibility of the Cbz group with biocatalytic methods. rsc.orgrsc.org

Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is a base-labile protecting group, orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups. total-synthesis.comwikipedia.org This orthogonality is a cornerstone of complex synthetic strategies, allowing for the sequential deprotection of different amino groups within the same molecule. wikipedia.org The Fmoc group is introduced using reagents like Fmoc-Cl under basic conditions. total-synthesis.com Its removal is typically achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.comnih.gov While extremely stable to acidic conditions, the Fmoc group is less stable than benzyl groups to hydrogenolysis, making the Cbz/Fmoc combination only quasi-orthogonal. total-synthesis.com

Table 1: Overview of Protecting Group Applications in Piperidine Synthesis

| Protecting Group | Reagent for Protection | Deprotection Conditions | Key Features & Applications | Citations |

|---|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) | Stable to base and hydrogenolysis; Widely used for protecting both ring and exocyclic amines in piperidine synthesis. | niscpr.res.inchemicalbook.comnih.gov |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; Orthogonal to Boc; Used as a key starting material (N-Cbz-3-piperidinecarboxylic acid). | chemicalbook.comnih.govgoogle.com |

| Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine in DMF) | Stable to acid; Orthogonal to Boc; Essential in peptide synthesis and for strategies requiring sequential deprotection. | total-synthesis.comwikipedia.orgnih.gov |

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Optimizing reaction conditions is a critical aspect of developing robust and economically viable synthetic routes for this compound. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry to maximize product yield and purity while minimizing reaction time and the formation of byproducts.

Solvent and Catalyst Systems: The choice of solvent and catalyst is fundamental to the success of many key transformations. In hydrogenation reactions, for example, which are common for Cbz-deprotection or the reduction of pyridine (B92270) rings, various solvents and catalysts are employed. A patented method for preparing (R)-3-Boc-aminopiperidine utilizes a 10% Pd/C catalyst in ethanol (B145695) under a hydrogen atmosphere for the Cbz-deprotection step, achieving a high yield of 91%. chemicalbook.comgoogle.com Another process describes the reduction of a pyridine precursor using a palladium on carbon catalyst in acetic acid at a specific hydrogen pressure (0.6 MPa) and temperature (65°C). chemicalbook.com The selection of the solvent can also be crucial for managing solubility and reactivity. For instance, in solid-phase peptide synthesis (SPPS), solvents like DMF or N-methyl-2-pyrrolidone (NMP) are preferred for their ability to swell the resin and solubilize reagents. nih.govresearchgate.net

Temperature and Reagent Stoichiometry: Temperature control and the precise molar ratio of reactants are often manipulated to enhance reaction rates and yields. In a synthesis of 3-(N-Boc amino) piperidine derivatives, it was found that increasing the molar ratio of cyclohexylamine (B46788) (a reactant) to 15 equivalents under neat conditions (without solvent) significantly improved the yield of the desired product to 74% and reduced the reaction time to 12 hours. niscpr.res.in Similarly, the chiral resolution of N-Cbz-3-piperidinecarboxylic acid involves careful temperature control, heating to 40-50°C during the addition of R-phenylethylamine, followed by slow cooling to 10-15°C to facilitate the crystallization of the desired diastereomeric salt. google.com

Minimizing Side Reactions: Optimization is also key to suppressing unwanted side reactions. In Fmoc-based synthesis, diketopiperazine formation is a common side reaction that can reduce the yield of the desired peptide. acs.org Studies have shown that using alternative deprotection cocktails, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP, can drastically reduce the formation of this byproduct compared to the conventional 20% piperidine in DMF. acs.org This highlights how a nuanced adjustment of the base and solvent system can lead to significant improvements in process efficiency.

Table 2: Examples of Optimized Reaction Conditions in Piperidine Synthesis

| Reaction Step | Optimized Parameter(s) | Conditions | Outcome | Citations |

|---|---|---|---|---|

| Cbz Deprotection | Catalyst/Solvent | 10% Pd/C, Ethanol, H₂ (1 atm), RT | 91% yield of tert-Butyl 3-piperidinylcarbamate | chemicalbook.com |

| Pyridine Reduction | Catalyst/Pressure/Temp. | 5% Pd/C, Acetic Acid, 0.6 MPa H₂, 65°C | 73.8% yield of t-butyl piperidine-3-ylcarbamate | chemicalbook.com |

| Cyclization | Reagent Stoichiometry | 15 equivalents of cyclohexylamine, neat, 12 hrs | 74% yield of the desired cyclized product | niscpr.res.in |

| Fmoc Deprotection | Base/Solvent System | 2% DBU, 5% piperazine in NMP | Drastic reduction of diketopiperazine side-product | acs.org |

| Chiral Resolution | Temperature Profile | Heat to 40-50°C, then cool to 10-15°C | Efficient crystallization and high enantiomeric excess (99.7% ee) | google.com |

Chemical Transformations and Derivatization Strategies of 3 Aminopiperidine 4 Carboxylic Acid

Modifications of the Secondary Amino Group

The secondary amino group within the piperidine (B6355638) ring of 3-aminopiperidine-4-carboxylic acid is a key site for chemical modification. Its nucleophilic nature allows for a variety of reactions to introduce diverse substituents, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives.

One of the most common modifications is N-acylation , where the secondary amine reacts with acylating agents such as acid chlorides or anhydrides. For instance, benzoyl chloride can be used to introduce a benzoyl group onto the piperidine nitrogen. google.com Another significant and widely used protection strategy for the secondary amine is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). acs.orgniscpr.res.in

N-alkylation reactions provide another avenue for derivatization. These reactions can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. These modifications are crucial for building molecular complexity and for investigating the structure-activity relationships of resulting compounds.

Furthermore, the secondary amine can participate in sulfonylation reactions with sulfonyl chlorides, leading to the formation of sulfonamides. This functional group is a key component in many therapeutic agents.

| Reaction Type | Reagent Example | Functional Group Formed |

| N-Acylation | Benzoyl chloride | Amide |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | Carbamate |

| N-Alkylation | Alkyl halide | Tertiary amine |

| Reductive Amination | Aldehyde/Ketone + NaBH₄ | Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Derivatization of the Carboxylic Acid Functionality (e.g., Amide bond formation, esterification)

The carboxylic acid group of this compound offers another reactive handle for derivatization, primarily through esterification and amide bond formation . These transformations are fundamental in peptide synthesis and in the creation of prodrugs.

Esterification is commonly performed by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. For instance, methyl or ethyl esters can be readily prepared. chromforum.org These ester derivatives can enhance the lipophilicity of the molecule, which can be advantageous for cell permeability.

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with a wide array of primary and secondary amines to generate a diverse library of amide derivatives. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). acs.org This method is widely used in peptide synthesis to link amino acids together. acs.org The resulting amides often exhibit improved biological stability compared to their ester counterparts.

| Reaction Type | Reagent/Catalyst Example | Functional Group Formed |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Bond Formation | Amine, EDC/HOBt | Amide |

Functionalization of the Piperidine Ring System

Beyond the direct modification of the existing functional groups, the piperidine ring itself can be a target for further functionalization. These modifications can introduce additional substituents or alter the ring conformation, significantly impacting the biological activity of the derivatives.

One advanced strategy involves the generation of a 3,4-piperidyne intermediate. This highly reactive species can then undergo cycloaddition reactions to form annulated piperidine structures, providing access to complex heterocyclic systems. nih.gov While this has been demonstrated on a related system, the principle could be applied to derivatives of this compound under appropriate conditions.

Another approach is the introduction of substituents at other positions on the piperidine ring, although this often requires more complex multi-step synthetic routes starting from different precursors. researchgate.net The stereochemistry of the substituents on the piperidine ring is crucial, as different diastereomers can exhibit distinct biological activities.

Regioselective and Chemoselective Synthetic Manipulations

The presence of three distinct functional groups (a primary amine, a secondary amine, and a carboxylic acid) in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.

Chemoselectivity is paramount when modifying one functional group in the presence of others. For example, to selectively acylate the primary amino group over the secondary amino group and the carboxylic acid, specific reaction conditions must be employed. It has been shown that benzoyl chloride can selectively react with the primary amine of 3-aminopiperidine under controlled conditions. google.com

The use of orthogonal protecting groups is a key strategy to achieve regioselectivity. For instance, the secondary amine can be protected with a Boc group, while the carboxylic acid is protected as an ester. This allows for the selective modification of the primary amino group. Subsequently, the selective deprotection of either the Boc group or the ester allows for further derivatization at those specific sites. nih.gov A common orthogonally protected derivative is 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, where the primary amine is protected with an Fmoc group and the secondary amine with a Boc group. bldpharm.com

The choice of coupling agents and reaction conditions also plays a critical role. For example, in amide bond formation, the use of HATU/DIPEA has been shown to be effective and can be regioselective under optimized conditions. organic-chemistry.org

The ability to perform these selective manipulations is crucial for the rational design and synthesis of complex molecules based on the this compound scaffold.

Conformational Analysis and Structural Characterization of 3 Aminopiperidine 4 Carboxylic Acid and Its Conjugates

Spectroscopic Techniques for Elucidating Molecular Conformation (e.g., Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) Spectroscopy)

Spectroscopic techniques are powerful, non-destructive tools for investigating the three-dimensional structure of molecules in solution. For cyclic systems like 3-aminopiperidine-4-carboxylic acid, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local environment of each atom. In the context of conformational analysis, ¹H NMR is especially valuable. The key parameters are the chemical shift (δ), which indicates the electronic environment of a proton, and the scalar coupling constant (J), which provides information about the connectivity and spatial orientation between neighboring protons.

The vicinal coupling constant (³J), the coupling between protons on adjacent carbon atoms, is directly related to the dihedral angle (θ) between them, a relationship described by the Karplus equation. rubingroup.org In a piperidine (B6355638) ring, which preferentially adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct. This leads to characteristic coupling constant values that can be used to assign the stereochemistry and conformation. rubingroup.orgnih.gov

Axial-Axial (a,a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 7–12 Hz. rubingroup.org

Axial-Equatorial (a,e) Coupling: The dihedral angle is approximately 60°, leading to a small coupling constant, typically 2–5 Hz. rubingroup.org

Equatorial-Equatorial (e,e) Coupling: The dihedral angle is also approximately 60°, resulting in a small coupling constant, typically 2–5 Hz. rubingroup.org

By analyzing the coupling patterns of the protons on the piperidine ring, the orientation (axial or equatorial) of the amino and carboxylic acid substituents can be determined.

Representative ¹H NMR Coupling Constants for a Piperidine Chair Conformation

| Interaction Type | Dihedral Angle (θ) | Typical ³J Value (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 7 - 12 |

| Axial - Equatorial | ~60° | 2 - 5 |

Circular Dichroism (CD) Spectroscopy is used to study chiral molecules and is highly sensitive to the secondary structure of peptides and other biopolymers. nih.gov When a chiral building block like this compound is incorporated into a peptide chain, it can induce a preferred helical fold. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov The resulting spectrum provides a characteristic signature for different types of secondary structures (e.g., α-helices, β-sheets, or specific folds like 14-helices or mixed 11/9-helices). rsc.orgwisc.edu For instance, studies on oligomers containing stereoisomers of this compound have used CD spectroscopy to confirm their ability to form stable helical structures in both organic and aqueous solutions. rsc.orgwisc.edu

Influence of the Piperidine Ring System and Substituent Positions on Conformation

The piperidine ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon can occupy one of two positions:

Axial: Perpendicular to the general plane of the ring.

Equatorial: Pointing away from the ring, in the general plane.

The chair conformation is dynamic, and the ring can undergo a "ring flip," which converts axial substituents to equatorial and vice versa. However, for a substituted piperidine, the two chair conformations are often not of equal energy. The conformation that places the larger substituent(s) in the more spacious equatorial position is generally more stable and therefore more populated. This is due to the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur between an axial substituent and the axial protons on the same side of the ring.

Stereochemical Impact on Conformational Preferences and Molecular Interactions

Stereochemistry is a critical determinant of molecular shape. For this compound, two diastereomers exist: cis and trans, depending on the relative orientation of the amino and carboxylic acid groups. This stereochemical difference has a profound impact on the molecule's conformational preferences.

Trans Isomer: In the trans diastereomer, the substituents are on opposite sides of the piperidine ring. This arrangement allows the piperidine chair to adopt a conformation where both the amino group and the carboxylic acid group are in equatorial positions (diequatorial). This diequatorial conformation is highly favored as it minimizes steric hindrance and avoids unfavorable 1,3-diaxial interactions. A diaxial conformation would be significantly less stable and thus sparsely populated. The defined diequatorial arrangement in the trans isomer makes it a rigid and predictable building block for creating specific molecular architectures, such as the 14-helical structures observed in β-peptides. wisc.edu

Cis Isomer: In the cis diastereomer, the substituents are on the same side of the ring. In a chair conformation, this necessitates that one substituent must be in an axial position while the other is equatorial (axial-equatorial). The ring can flip between two chair forms: one with an axial amino group and an equatorial carboxyl group, and another with an equatorial amino group and an axial carboxyl group. The preferred conformation will be the one that places the bulkier of the two groups in the equatorial position. The inherent conformational constraint of the cis isomer has been exploited to promote unique secondary structures, such as mixed 11/9- and 12/10-helices, in unnatural peptides. rsc.org The defined stereochemistry of the cis-APiC (cis-4-aminopiperidine-3-carboxylic acid) residue directs the folding of the peptide backbone. rsc.org

Applications of 3 Aminopiperidine 4 Carboxylic Acid As a Molecular Scaffold

Integration into Peptidomimetic Structures

The incorporation of non-natural amino acids like 3-aminopiperidine-4-carboxylic acid is a cornerstone of peptidomimetic design. These strategies aim to overcome the inherent limitations of natural peptides, such as poor metabolic stability and lack of oral bioavailability, while retaining or enhancing their biological activity.

The fundamental principle behind using cyclic amino acids is to reduce the conformational flexibility of a peptide chain. nih.gov Natural peptides are often highly flexible, which can be entropically unfavorable for binding to a biological target. By introducing a rigid cyclic unit like a piperidine (B6355638) ring, chemists can pre-organize the peptide backbone into a specific, bioactive conformation. nih.gov This conformational locking can lead to enhanced binding affinity and receptor selectivity.

The design process begins by identifying the key amino acid residues responsible for a peptide's biological effect, defining its pharmacophore. nih.gov Cyclic scaffolds like 4-aminopiperidine-4-carboxylic acid (Api) are then used to mimic the structure and spatial arrangement of these critical residues. nih.govnih.gov The piperidine ring itself serves as a robust framework that can be further functionalized to introduce various side chains, allowing for the systematic exploration of structure-activity relationships (SAR).

A significant application of these cyclic amino acids is the stabilization of specific secondary structures, such as helices and turns, which are often crucial for biological recognition.

β-Turn Formation: The rigid structure of the piperidine ring can act as a template to induce β-turns, which are critical for the folding and function of many proteins and peptides. The defined bond angles of the scaffold can force the peptide chain to adopt a turn-like structure, mimicking the turns found in natural proteins. For example, azabicycloalkanone amino acid scaffolds, which share structural motifs with piperidine derivatives, have been confirmed by X-ray crystallography to induce conformations consistent with a type II' β-turn. nih.gov

Table 1: Impact of Piperidine-Based Amino Acids on Peptide Conformation This table is interactive. You can sort and filter the data.

| Cyclic Amino Acid | Peptide Type | Induced Conformation | Research Finding | Citation |

|---|---|---|---|---|

| cis-4-Aminopiperidine-3-carboxylic acid (cis-APiC) | α/β-peptides | 11/9-helix | Promotes mixed-helical folding. | rsc.org |

| cis-4-Aminopiperidine-3-carboxylic acid (cis-APiC) | β-peptides | 12/10-helix | Can influence the ratio of right- and left-handed helices. | rsc.org |

| 4-Aminopiperidine-4-carboxylic acid (Api) | Antimicrobial Peptides | α-helix | Enhances helical structure stability. | nih.gov |

A major drawback of natural peptide therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids like this compound provides steric hindrance at the peptide backbone, making it unrecognizable to proteolytic enzymes.

Studies have shown a significant increase in the stability of peptide analogues containing these scaffolds. In one study, antimicrobial peptides were modified by replacing lysine (B10760008) residues with 4-aminopiperidine-4-carboxylic acid (Api). nih.gov When exposed to the digestive enzyme proteinase K, the unmodified parent peptide was rapidly cleaved. In contrast, the Api-containing analogues exhibited substantially longer half-lives, with over 60% of the peptide remaining after 24 hours. nih.gov Similarly, peptide analogues incorporating a 3-aminopiperidine moiety were synthesized as potential inhibitors of IdeS, a bacterial cysteine protease, demonstrating their ability to resist or interact with proteases without being cleaved. nih.gov

Table 2: Proteolytic Stability of Peptides Containing 4-Aminopiperidine-4-carboxylic Acid (Api) This table is interactive. You can sort and filter the data.

| Peptide | Modification | Enzyme | Stability Outcome | Citation |

|---|---|---|---|---|

| 17KKV-Aib (Parent Peptide) | None | Proteinase K | Cleavage observed between Phe and Leu residues. | nih.gov |

| Peptide 2 (Api-modified) | Lysine replaced with Api | Proteinase K | Half-life significantly increased; >60% remaining after 24h. | nih.gov |

| Peptide 3 (Api-modified) | Lysine replaced with Api | Proteinase K | Half-life significantly increased; >60% remaining after 24h. | nih.gov |

| Peptide 4 (Api-modified) | Lysine replaced with Api | Proteinase K | Half-life significantly increased; >60% remaining after 24h. | nih.gov |

Beyond stability, the physicochemical properties of peptides can be fine-tuned using piperidine-based amino acids. The nitrogen atom in the piperidine ring can be protonated at physiological pH, introducing a positive charge that often enhances the aqueous solubility of the resulting peptide. This is a significant advantage, as poor water solubility can hamper the development of many peptide-based drugs. Research has confirmed that incorporating cis-4-aminopiperidine-3-carboxylic acid can enhance the aqueous solubility of helical peptides compared to their carbocyclic counterparts. rsc.org

Simultaneously, the rigid ring structure imposes significant conformational constraints, limiting the number of available structures the peptide can adopt. nih.gov This reduction in conformational entropy can lead to a more potent interaction with the target receptor or enzyme, as less energy is required to "lock" the peptide into its bioactive shape upon binding.

Role in the Synthesis of Complex Heterocyclic Frameworks

The utility of this compound extends beyond its direct integration into peptides. It serves as a valuable and versatile building block for the synthesis of more complex heterocyclic molecules. The piperidine ring provides a pre-formed, drug-like scaffold that can be elaborated through further chemical reactions.

An efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives has been developed using isonipecotate as a starting material. nih.gov This approach allows for the introduction of various substituents at the 4-position of the piperidine ring. These functionalized piperidines are key intermediates for constructing complex molecules. For example, N'-Boc-4-methyl-4-aminopiperidine was used as a crucial building block to synthesize a potent and bioavailable CCR5 antagonist, which acts as an HIV-1 entry inhibitor. nih.gov The use of this pre-functionalized scaffold enabled a highly convergent and efficient synthesis, avoiding more toxic reagents. nih.gov Furthermore, protected versions like 1-Boc-4-aminopiperidine-4-carboxylic acid are commercially available reactants used in the synthesis of various biologically active compounds, including SIRT2 inhibitors and antagonists for melanin-concentrating hormone and bradykinin (B550075) receptors. sigmaaldrich.com

Utilization in Combinatorial Chemistry and Focused Library Generation

Combinatorial chemistry is a powerful tool in drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads.

This compound and its derivatives are ideal building blocks for generating focused libraries of compounds. Their rigid core provides a common scaffold, while the amino and carboxylic acid groups, along with the ring nitrogen, offer multiple points for chemical diversification. By attaching a wide array of different chemical fragments to these points, chemists can generate thousands of unique compounds based on the central piperidine theme. epfl.ch

The favorable properties conferred by the piperidine scaffold—such as improved proteolytic stability, enhanced solubility, and conformational rigidity—are passed on to the library members. This "scaffold-based" approach focuses the library on a region of chemical space that is more likely to yield drug-like molecules. The "libraries from libraries" concept, where peptide-based libraries are transformed into collections of small heterocyclic compounds, is a powerful strategy where scaffolds derived from amino acids play a central role. nih.gov

Mechanistic Investigations of Reactions Involving 3 Aminopiperidine 4 Carboxylic Acid and Its Analogues

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-aminopiperidine-4-carboxylic acid and its analogues often involves intricate reaction pathways where a detailed mechanistic understanding is key to achieving desired products. Several key reactions have been mechanistically scrutinized to optimize yield and selectivity.

One notable transformation is the Curtius rearrangement , which converts a carboxylic acid into a primary amine. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org Research indicates that this is a concerted process, where the alkyl group migrates simultaneously with the expulsion of nitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This is significant as it ensures the stereochemistry of the migrating group is fully retained. nih.govwikipedia.org This method has been successfully applied in the synthesis of a 3(S)-aminopiperidine-5(R)-carboxylic acid analogue, where an optically active half-acid was transformed into the cyclic amino acid via a Curtius-type rearrangement, highlighting the reaction's utility in complex, stereodefined syntheses.

The Strecker synthesis offers another route to aminopiperidine carboxylic acid derivatives, particularly for 4-amino-4-carboxylic acid analogues. This multicomponent reaction typically involves the reaction of a piperidone with an amine and a cyanide source. organic-chemistry.org The mechanism commences with the formation of an imine from the piperidone and amine, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group furnishes the desired amino acid. organic-chemistry.org

Enzyme-catalyzed reactions are also employed for the synthesis of these heterocycles. Multi-enzyme cascades, for instance, have been used to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane, a related seven-membered ring system. nih.gov These cascades can involve sequential oxidation and reduction steps catalyzed by enzymes like amine oxidases and imine reductases (IREDs). nih.gov Mechanistic elucidation through deuterium (B1214612) labeling experiments has helped to clarify the steps, such as the reduction of an enamine intermediate by the IRED. nih.gov

Furthermore, the regioselective ring-opening of epoxides serves as a powerful method for installing adjacent amino and hydroxyl functionalities. A facile synthesis of cis-3-methyl-4-aminopiperidine derivatives proceeds via the regioselective opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine. The high regioselectivity, where the nucleophile attacks the C-4 position, is rationalized by steric arguments based on the molecule's conformation.

Understanding Stereochemical Control and Diastereoselectivity

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For this compound and its analogues, which possess multiple chiral centers, achieving high diastereoselectivity is a significant synthetic challenge.

A key strategy for stereochemical control is diastereoselective reduction . In the asymmetric synthesis of trans-4-aminopiperidine-3-carboxylic acid, the choice of reducing agent was found to be critical. The reduction of an enamine intermediate derived from 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone (B564762) and a chiral amine yielded different diastereomeric ratios depending on the hydride source. This highlights the subtle interplay between the reagent and substrate in dictating the stereochemical outcome.

Substrate-controlled diastereoselective reactions are also common. For example, a tandem reduction-reductive amination sequence starting from methyl (2-nitrophenyl)acetate derivatives has been used to synthesize substituted tetrahydroquinolines, structural relatives of piperidines. This process leads to the formation of a single diastereomer with the C-2 alkyl group cis to the C-4 carboxylic ester with high selectivity. The mechanism involves an intramolecular condensation that sets the relative stereochemistry.

Another powerful technique is enzymatic kinetic resolution . In the synthesis of an enantiopure 3(S)-aminopiperidine-5(R)-carboxylic acid analogue, the key step was the chemoselective enzymatic hydrolysis of a cis-piperidine-3,5-dicarboxylic ester derivative. This was followed by an efficient kinetic resolution of the resulting half-acid, affording the desired C1-symmetric monoester in high enantiomeric excess (>98% ee).

The Mannich reaction is another cornerstone of stereoselective synthesis for piperidine (B6355638) structures. The stereochemical outcome can be directed by chiral auxiliaries, chiral catalysts, or by using substrates from the chiral pool. researchgate.net For instance, the Lewis acid-catalyzed reaction between an imine derived from a chiral amino acid ester and a diene can proceed with high diastereoselectivity. The stereochemical outcome is explained by a transition state model where the Lewis acid coordinates to the imine, forcing the substrate into a conformation that favors nucleophilic attack from a specific face. researchgate.net

Table 1: Influence of Reducing Agent on Diastereoselectivity An interactive table detailing the impact of different reducing agents on the diastereomeric ratio in the synthesis of trans-4-Aminopiperidine-3-carboxylic acid derivatives.

| Reducing Agent System | Major Diastereomer(s) |

| NaBH3CN / CH3COOH | Predominantly a mixture of two cis-diastereomers |

| NaBH4 / (CH3)2CHCOOH | Mixture of one trans- and one cis-diastereomer |

Computational Chemistry Approaches to Reaction Pathways and Conformational Dynamics

Computational chemistry has become an indispensable tool for gaining deeper insight into the reaction mechanisms and conformational preferences of complex molecules like this compound analogues. researchgate.net These methods allow for the exploration of reaction energy profiles and the prediction of stable conformers, which are often difficult to study experimentally.

Density Functional Theory (DFT) calculations are widely used to investigate molecular geometry, electronic stability, and reactivity. researchgate.net For piperidine derivatives, DFT can predict the most stable chair conformations and the energetic barriers for ring inversion. researchgate.net For instance, computational analyses have been used to rationalize the conformational preferences of fluorinated piperidines, revealing that factors like charge-dipole interactions, hyperconjugation, and solvent effects play crucial roles. nih.govd-nb.info These calculations can accurately predict the experimentally observed conformers in the vast majority of cases. nih.gov

In the context of reaction mechanisms, computational studies can map out potential energy surfaces to identify transition states and intermediates. This helps to understand why a particular reaction pathway or stereochemical outcome is favored. For example, in aminocatalysis, computational methods have been used to explore plausible reaction pathways and explain observed stereochemistry that challenges existing mechanistic models. nih.gov

Conformational analysis is particularly important for understanding the properties of substituted piperidines. The incorporation of residues like cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) into peptides has been studied using computational methods alongside experimental techniques like circular dichroism and X-ray crystallography. rsc.org These studies revealed that the ratio of right- and left-handed helices in the resulting peptides could be rationalized by the calculated relative energies of the local conformations of the cis-APiC residue. rsc.org Similarly, molecular dynamics (MD) simulations in explicit solvent can reveal key conformational behaviors and interactions with the surrounding environment, providing insights into how these molecules might behave in a biological context. researchgate.net

Future Research Directions for 3 Aminopiperidine 4 Carboxylic Acid

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of synthetic routes to access 3-aminopiperidine-4-carboxylic acid and its derivatives with high purity and stereochemical control is a primary research objective. Current strategies often involve multi-step processes, and future work should focus on increasing efficiency and sustainability.

Key areas for future synthetic research include:

Enzymatic and Chemo-enzymatic Approaches: The use of enzymes offers a green alternative to traditional chemical synthesis. Multi-enzyme cascades, for instance, have been successfully used to synthesize protected 3-aminopiperidine derivatives from precursors like L-lysinol. rsc.org This one-pot approach can prevent the racemization of sensitive intermediates and yield products with high enantiopurity. rsc.org Future research could adapt these enzyme cascades to produce various stereoisomers of this compound.

Asymmetric Synthesis: Developing novel asymmetric synthetic methods is crucial for accessing specific enantiomers, which often exhibit distinct biological activities. Strategies could involve stereoselective reductive amination of N-protected piperidone precursors, followed by efficient separation of stereoisomers using techniques like preparative HPLC. acs.org

Kinetic Resolution: Enzymatic kinetic resolution has proven effective for separating enantiomers of related piperidine (B6355638) dicarboxylic acid monoesters, achieving high enantiomeric excess (>98% ee). elsevierpure.com Applying similar kinetic resolution strategies to intermediates in the synthesis of this compound could be a highly effective method for producing optically active final compounds. elsevierpure.com

Novel Protecting Group Strategies: The development of robust and orthogonal protecting group strategies is essential for complex multi-step syntheses and for incorporating the scaffold into larger molecules like peptides. elsevierpure.commdpi.com Research into new protecting groups that can be introduced and removed under mild conditions would streamline the synthesis of complex derivatives. mdpi.com

A summary of potential synthetic strategies is presented in the table below.

Table 1: Potential Future Synthetic Methodologies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Enzyme Cascades | Utilizes multiple enzymes in a one-pot reaction to convert a starting material to a final product through several intermediates. | High enantiopurity, reduced waste, milder reaction conditions, prevention of intermediate racemization. rsc.org |

| Asymmetric Reductive Amination | The stereoselective introduction of an amine group to a ketone precursor using a chiral catalyst or auxiliary. | Direct formation of a new stereogenic center with high stereocontrol. acs.org |

| Enzymatic Kinetic Resolution | The use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantiomeric excess, environmentally friendly conditions. elsevierpure.com |

Exploration of Novel Conjugation and Bioconjugation Strategies

The ability to conjugate this compound to other molecules, particularly biomolecules like peptides and proteins, is critical for its application in drug development and chemical biology. As a constrained amino acid analogue, it can be used to create peptides with specific secondary structures, such as mixed helices. rsc.orgresearchgate.net

Future research should explore:

Peptide Synthesis Integration: Short and efficient synthetic routes have been developed to incorporate related aminopiperidine moieties into peptide analogues. acs.org Future work should focus on optimizing the solid-phase and liquid-phase peptide synthesis protocols to seamlessly include this compound, allowing for the creation of novel peptide-based therapeutics with enhanced stability and conformational rigidity.

Click Chemistry Approaches: Modern bioconjugation techniques, often referred to as "click chemistry," offer rapid and highly selective methods for linking molecules. Strategies like the strain-promoted azide-alkyne cycloaddition (SPAAC) could be employed. nih.gov This would involve synthesizing a derivative of this compound bearing an azide (B81097) or alkyne handle, allowing it to be "clicked" onto a biomolecule containing the corresponding reactive partner. nih.gov

Site-Selective Protein Modification: Advanced strategies allow for the conjugation of molecules to specific amino acid residues on a protein's surface. nih.gov Future studies could develop derivatives of this compound functionalized with warheads that selectively react with residues like lysine (B10760008) or tyrosine, enabling the creation of highly defined antibody-drug conjugates (ADCs) or other protein-small molecule constructs. nih.govnih.gov

Table 2: Potential Bioconjugation Strategies

| Strategy | Description | Application Example |

|---|---|---|

| Peptide Analogue Synthesis | Incorporating the aminopiperidine scaffold into a peptide chain to induce specific conformations or improve stability. | Creating peptidomimetics that mimic or inhibit protein-protein interactions. acs.orgrsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained alkyne (e.g., BCN) for rapid and bioorthogonal ligation. | Attaching the scaffold to antibodies or other proteins that have been functionalized with a compatible handle. nih.gov |

| Selective Residue Targeting | Using a reactive group on the scaffold derivative to form a covalent bond with a specific amino acid side chain (e.g., lysine amine). | Developing precisely structured antibody-drug conjugates for targeted therapy. nih.gov |

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational methods are indispensable tools for accelerating drug discovery by predicting the biological activity of novel compounds and guiding synthetic efforts. nih.govjocpr.com For derivatives of this compound, quantitative structure-activity relationship (QSAR) modeling is a particularly promising avenue of research.

Future computational research directions include:

Development of 3D-QSAR Models: Three-dimensional QSAR correlates the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov Building a statistically robust 3D-QSAR model for a series of this compound derivatives would provide a structural framework for understanding their interaction with a biological target. arabjchem.org This model could then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. arabjchem.org A pharmacophore model based on active derivatives could be used to screen virtual libraries and identify novel compounds with a high probability of being active.

Rigorous Model Validation: The predictive power of any QSAR model must be rigorously validated. nih.gov Future studies must employ stringent validation techniques, including internal validation (e.g., cross-validation) and, most importantly, external validation using a dedicated test set of compounds that were not used in the model-building process. nih.govmdpi.com This ensures that the model is truly predictive and not simply an artifact of the training data.

ADME Prediction: In addition to predicting activity, computational models can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. arabjchem.org Integrating ADME predictions into the design process can help prioritize derivatives with more drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline.

The general workflow for developing a predictive QSAR model is outlined below.

Table 3: General Steps for QSAR Model Development

| Step | Description | Key Considerations |

|---|---|---|

| 1. Dataset Preparation | A set of molecules with known biological activities against a specific target is selected. mdpi.com | The dataset should be structurally diverse and have a wide range of activity values. |

| 2. Descriptor Calculation | Molecular descriptors (numerical representations of molecular features) are calculated for each compound. nih.gov | Descriptors can be 1D, 2D (topological), or 3D (steric/electronic fields). nih.gov |

| 3. Model Building | A mathematical equation is generated to correlate the descriptors with biological activity using statistical methods like Partial Least Squares (PLS). arabjchem.org | Feature selection is often required to identify the most relevant descriptors. mdpi.com |

| 4. Model Validation | The model's statistical significance and predictive power are assessed using internal and external validation sets. nih.govarabjchem.org | A high correlation coefficient (R²) and cross-validation coefficient (Q²) are desired. arabjchem.org |

| 5. Prediction and Interpretation | The validated model is used to predict the activity of new compounds and to understand which structural features are critical for activity. mdpi.com | The model provides a "black box" prediction or can be interpreted to guide rational drug design. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.